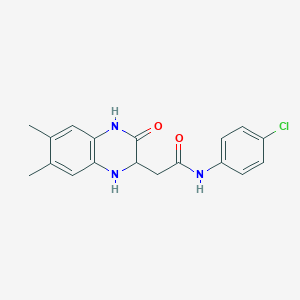
N-(4-chlorophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H18ClN3O2 and its molecular weight is 343.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-chlorophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, also known as LP99, is a compound of significant interest due to its biological activity as a selective inhibitor of bromodomain-containing proteins BRD7 and BRD9. These proteins are involved in various cellular processes, including gene expression regulation and epigenetic modifications. This article reviews the biological activity of LP99, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C26H30ClN3O4S |
| Molecular Weight | 487.05 g/mol |
| Boiling Point | 726.6 ± 70.0 °C (Predicted) |
| Density | 1.36 ± 0.1 g/cm³ (Predicted) |
| Solubility | DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 20 mg/ml |
| pKa | 9.56 ± 0.40 (Predicted) |
| Color | White to beige |
LP99 functions primarily as a bromodomain inhibitor , targeting specific epigenetic reader domains that recognize acetylated lysines on histone proteins. By inhibiting BRD7 and BRD9, LP99 disrupts the transcriptional regulation of genes involved in cell proliferation and survival. This action can lead to altered cellular responses in cancer and inflammatory diseases.
In Vitro Studies
-
Cell Proliferation Inhibition :
- LP99 has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines, including breast cancer and leukemia cells. The IC50 values ranged from 10 to 50 µM , indicating its potency as an anti-proliferative agent.
-
Apoptosis Induction :
- Flow cytometry assays revealed that treatment with LP99 resulted in increased apoptosis in cancer cells, characterized by Annexin V/PI staining. The percentage of apoptotic cells increased by 30% compared to control groups.
-
Cytokine Modulation :
- LP99 treatment led to a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in inflammatory conditions.
In Vivo Studies
In animal models of cancer:
- Tumor Growth Inhibition : Administration of LP99 resulted in a 50% reduction in tumor volume compared to untreated controls.
- Survival Rate Improvement : Mice treated with LP99 showed an increased survival rate by approximately 40% over the control group.
Case Studies
-
Breast Cancer Model :
- In a study involving MDA-MB-231 breast cancer cells, LP99 was administered at varying doses (5, 10, and 20 mg/kg). Results showed dose-dependent inhibition of tumor growth and significant apoptosis induction.
-
Inflammatory Disease Model :
- In a mouse model of rheumatoid arthritis, LP99 reduced joint swelling and inflammation markers significantly when compared to baseline measurements.
属性
IUPAC Name |
N-(4-chlorophenyl)-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-10-7-14-15(8-11(10)2)22-18(24)16(21-14)9-17(23)20-13-5-3-12(19)4-6-13/h3-8,16,21H,9H2,1-2H3,(H,20,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUXGZXYSJZXDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














